2-Butenedioic acid

Description

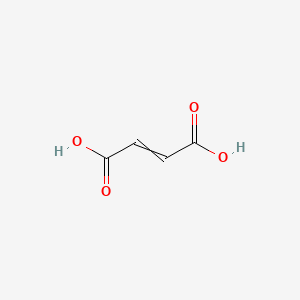

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4, Array | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FUMARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-16-1 | |

| Record name | Poly(fumaric acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021518 | |

| Record name | Fumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or granules, Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white odourless granules or leafy crystals; virtually odourless with tart acid taste | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butenedioic acid (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FUMARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Fumaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fumaric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

329 °F at 1.7 mmHg ; sublimes (NTP, 1992), Sublimes at 200 °C | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

273 °C (open cup), 230 °C (closed cup), 273 °C | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone, Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene, in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g, Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia., In water, 7X10-3 mg/L at 25 °C, 7.0 mg/mL, Solubility in water, g/100ml at 25 °C: 0.63 (poor), insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fumaric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.635 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.635 g/cu cm at 20 °C, IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46, Density (at 20 °C): 1.64 g/cm³ | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000154 [mmHg], 1.54X10-4 mm Hg at 25 °C | |

| Record name | Fumaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, monoclinic prisms or leaflets from water, Colorless crystals, WHITE CRYSTALLINE POWDER | |

CAS No. |

110-17-8, 6915-18-0 | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumaric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | fumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fumaric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88XHZ13131 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

572 to 576 °F (NTP, 1992), 286-302 °C (closed capillary, rapid heating), 287 °C decomposes, 549 °C | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FUMARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Differences Between Maleic and Fumaric Acid for Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic acid and fumaric acid, though sharing the same chemical formula (C₄H₄O₄), exhibit remarkably different physicochemical properties and biological activities. These differences are fundamentally rooted in their geometric isomerism. This technical guide provides a comprehensive analysis of the structural distinctions between the cis-isomer, maleic acid, and the trans-isomer, fumaric acid. It delves into the impact of their stereochemistry on key physical and chemical parameters, supported by quantitative data. Furthermore, this document outlines detailed experimental protocols for the spectroscopic and titrimetric differentiation of these isomers and presents a visual representation of the acid-catalyzed isomerization of maleic acid to the more stable fumaric acid. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of these compounds for applications in their respective fields.

Introduction: The Significance of Geometric Isomerism

Maleic acid and fumaric acid are dicarboxylic acids that serve as a classic textbook example of cis-trans isomerism, a form of stereoisomerism. In maleic acid, the two carboxylic acid functional groups are positioned on the same side of the carbon-carbon double bond (cis configuration).[1] In contrast, fumaric acid possesses a trans configuration, with the carboxylic acid groups on opposite sides of the double bond.[2][3] This seemingly subtle difference in spatial arrangement leads to profound variations in their molecular geometry, polarity, and intermolecular forces, which in turn dictate their distinct physical and chemical behaviors.[4] Understanding these differences is crucial for applications ranging from polymer chemistry to pharmaceutical formulation, where the choice of isomer can significantly impact the final product's properties and performance.[5]

Core Structural and Physicochemical Differences

The geometric constraints imposed by the double bond are central to the divergent properties of maleic and fumaric acid.

Molecular Structure and Bonding

The cis configuration of maleic acid forces its two polar carboxyl groups into close proximity. This arrangement allows for the formation of a strong intramolecular hydrogen bond, where a hydrogen atom from one carboxyl group interacts with an oxygen atom of the other. This internal hydrogen bonding significantly influences the molecule's overall properties.

Fumaric acid, with its trans geometry, positions the carboxyl groups far apart, making intramolecular hydrogen bonding impossible. Instead, fumaric acid molecules engage in strong intermolecular hydrogen bonding with neighboring molecules, forming an extended, stable crystalline lattice.

Caption: Structural comparison of maleic and fumaric acid.

Quantitative Data Presentation

The structural disparities between maleic and fumaric acid give rise to significant differences in their measurable properties. The following table summarizes key quantitative data for easy comparison.

| Property | Maleic Acid | Fumaric Acid | Reference(s) |

| Synonym | cis-Butenedioic acid | trans-Butenedioic acid | |

| Molar Mass ( g/mol ) | 116.07 | 116.07 | |

| Melting Point (°C) | 130-139 | 287 | |

| Boiling Point (°C) | 160 (decomposes) | 290 (sublimes) | |

| Water Solubility (g/L at 25°C) | 788 | 7 | |

| pKa1 | 1.9 | 3.03 | |

| pKa2 | 6.07 | 4.44 | |

| Heat of Combustion (kJ/mol) | -1355 | -1337.9 | |

| Dipole Moment | High | Low (approaching zero) |

Experimental Protocols for Differentiation

Several standard laboratory techniques can be employed to distinguish between maleic and fumaric acid.

Infrared (IR) Spectroscopy

Objective: To differentiate between maleic and fumaric acid based on their characteristic vibrational frequencies in the infrared spectrum.

Methodology:

-

Sample Preparation: Prepare a solid sample of each acid by grinding a small amount of the crystalline acid with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: Place the KBR pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

-

Analysis:

-

Maleic Acid: Look for characteristic peaks corresponding to the C=O stretching of the carboxylic acid groups. Due to the cis-configuration and intramolecular hydrogen bonding, the carbonyl peaks may appear broader and at slightly different wavenumbers compared to fumaric acid. Approximate stretching bands are observed around 1856 cm⁻¹ and 1780 cm⁻¹.

-

Fumaric Acid: The trans-configuration and strong intermolecular hydrogen bonding result in a different spectral fingerprint. Expect to see absorptions with peaks in the ranges of 3120 cm⁻¹, 2890 cm⁻¹, 2700 cm⁻¹, and 2500 cm⁻¹. The carbonyl (C=O) stretch will also be present, typically as a sharp, well-defined peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between maleic and fumaric acid by analyzing the chemical shifts of their protons in ¹H NMR spectroscopy.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of each acid in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. Add a small amount of an internal standard, such as trimethylsilane (TMS), for referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

-

Data Acquisition: Obtain a high-resolution spectrum, ensuring proper shimming and tuning of the instrument.

-

Analysis:

-

Maleic Acid: The two equivalent vinylic protons will appear as a singlet. The chemical shift of these protons is typically around 6.2-6.4 ppm.

-

Fumaric Acid: The two equivalent vinylic protons in fumaric acid also appear as a singlet but are deshielded to a greater extent and resonate at a downfield chemical shift, approximately around 6.5 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

-

Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constants (pKa1 and pKa2) of maleic and fumaric acid through potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

-

Accurately weigh a sample of maleic acid and dissolve it in deionized water to create a solution of known concentration (e.g., 0.05 M).

-

Repeat for fumaric acid.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the acid solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution.

-

-

Titration Procedure:

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.5 mL) from a burette.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the two equivalence points from the points of inflection on the titration curve.

-

The pH at the half-equivalence point for the first dissociation is equal to pKa1, and the pH at the one-and-a-half-equivalence point is equal to pKa2.

-

Compare the experimentally determined pKa values with the literature values to confirm the identity of the acid. Maleic acid will have a significantly lower pKa1 than fumaric acid.

-

Isomerization of Maleic Acid to Fumaric Acid

The greater thermodynamic stability of fumaric acid allows for the conversion of maleic acid to its trans-isomer under certain conditions. This isomerization is a common undergraduate organic chemistry experiment and has industrial relevance. The process is typically catalyzed by heat and acid.

Experimental Workflow

The following diagram illustrates the key steps in the laboratory-scale isomerization of maleic acid to fumaric acid.

Caption: Isomerization of Maleic Acid to Fumaric Acid.

Conclusion

The structural disparity between maleic acid and fumaric acid, arising from their cis and trans configurations, provides a compelling case study in the influence of stereochemistry on molecular properties. The ability of maleic acid to form intramolecular hydrogen bonds, in contrast to the extensive intermolecular hydrogen bonding network of fumaric acid, is the primary determinant of their differing melting points, solubilities, and acidities. For professionals in research and drug development, a thorough understanding of these differences, and the experimental techniques to verify them, is essential for the rational design and application of molecules where geometric isomerism plays a critical role. This guide has provided a foundational overview, quantitative data, and detailed experimental protocols to aid in the effective differentiation and utilization of these two fundamental organic acids.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Trans-2-Butenedioic Acid (Fumaric Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Butenedioic acid, commonly known as fumaric acid, is a naturally occurring dicarboxylic acid that plays a crucial role as an intermediate in the citric acid cycle.[1] Its trans-isomeric structure imparts distinct physical and chemical properties compared to its cis-isomer, maleic acid.[2] Fumaric acid and its esters, known as fumarates, are widely utilized in the food, pharmaceutical, and industrial sectors. In the pharmaceutical industry, it is used in drug formulations and as a component in fumarate salts.[3] A thorough understanding of its physical properties is paramount for its effective application in drug development, formulation, and manufacturing. This technical guide provides an in-depth overview of the key physical properties of fumaric acid, detailed experimental protocols for their determination, and a visual representation of the characterization workflow.

Core Physical Properties

The physical characteristics of fumaric acid are well-documented, revealing a stable, non-hygroscopic compound with distinct solubility and acidity profiles. These properties are critical for its handling, processing, and function in various applications.

Data Presentation: A Summary of Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of trans-2-butenedioic acid.

| Property | Value | Units | Conditions |

| Molecular Formula | C₄H₄O₄ | ||

| Molar Mass | 116.07 | g/mol | |

| Appearance | White crystalline powder or colorless monoclinic crystals | ||

| Melting Point | 287 | °C | Decomposes[4] |

| Boiling Point | 290 | °C | |

| Density | 1.635 | g/cm³ | at 20 °C[5] |

| pKa₁ | 3.03 | at 25 °C | |

| pKa₂ | 4.44 | at 25 °C | |

| Water Solubility | 6.3 | g/L | at 25 °C |

| 7.0 | g/L | at 25 °C | |

| Solubility in Ethanol (95%) | 57.6 | g/L | at 30 °C |

| Solubility in Diethyl Ether | 7.2 | g/L | at 25 °C |

| Solubility in Acetone | 17.2 | g/L | at 30 °C |

| Solubility in Chloroform | Insoluble | ||

| Solubility in Benzene | Insoluble |

Experimental Protocols

Accurate determination of the physical properties of fumaric acid is essential for quality control and formulation development. The following sections detail the methodologies for key experimental procedures.

Determination of Melting Point by Capillary Method

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry fumaric acid is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Mel-Temp: The capillary tube is inserted into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. The thermometer and tube are then immersed in the oil of the Thiele tube.

-

-

Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate of 1-2 °C per minute near the melting point to ensure accuracy.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Data Analysis: The observed melting range is compared to the literature value for pure fumaric acid. A broad melting range typically indicates the presence of impurities.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer with a constant temperature bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

-

pH meter

Procedure:

-

Preparation of Saturated Solution: An excess amount of fumaric acid is added to a known volume of distilled water in a conical flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is allowed to stand to let the excess solid settle. A sample of the supernatant is carefully withdrawn and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: The concentration of fumaric acid in the clear filtrate is determined using a suitable analytical method.

-

UV-Vis Spectrophotometry: A calibration curve is prepared using standard solutions of fumaric acid of known concentrations. The absorbance of the filtered sample is measured, and its concentration is determined from the calibration curve.

-

HPLC: Similar to UV-Vis, a calibration curve is generated. The filtered sample is injected into the HPLC system, and the peak area is used to quantify the concentration.

-

-

Data Analysis: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L). The pH of the saturated solution should also be measured and reported.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of weak acids by monitoring the pH change of a solution upon the addition of a titrant.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: A known mass of fumaric acid is dissolved in a known volume of deionized water in a beaker.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is fully covered and does not interfere with the stir bar.

-

Titration: The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the expected equivalence points.

-

Data Collection: The titration is continued past the second equivalence point, and the volume of titrant added and the corresponding pH are recorded throughout the process.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The two equivalence points are identified from the points of steepest inflection on the curve. The pKa values are determined from the pH at the half-equivalence points.

-

pKa₁: The pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added.

-

pKa₂: The pH at the point midway between the first and second equivalence points.

-

Mandatory Visualization: Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and physicochemical characterization of trans-2-butenedioic acid.

References

Spectroscopic Analysis of 2-Butenedioic Acid Isomers: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the cis and trans isomers of 2-butenedioic acid, namely maleic acid and fumaric acid. Due to their distinct molecular geometries, these isomers exhibit significant differences in their spectroscopic signatures, which are critical for their identification, characterization, and quantification in various scientific and industrial applications, including drug development. This document presents a detailed compilation of their ¹H NMR, ¹³C NMR, Infrared (IR), Raman, and UV-Vis spectroscopic data. Furthermore, it outlines the experimental protocols for acquiring this data, ensuring reproducibility and accuracy in laboratory settings.

Introduction

Maleic acid (cis-2-butenedioic acid) and fumaric acid (trans-2-butenedioic acid) are dicarboxylic acids with the chemical formula C₄H₄O₄. Their geometric isomerism gives rise to distinct physical and chemical properties, which in turn are reflected in their interaction with electromagnetic radiation. Spectroscopic techniques are therefore powerful tools for differentiating and characterizing these isomers. Understanding their unique spectroscopic profiles is paramount for quality control, reaction monitoring, and formulation development in the pharmaceutical and chemical industries. Fumaric acid, for instance, is utilized in medicine and as a food additive, making its purity and distinction from the more toxic maleic acid a critical concern.

Spectroscopic Data of Maleic Acid and Fumaric Acid

The following tables summarize the key spectroscopic data for maleic acid and fumaric acid, facilitating a direct comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts (δ) of the protons (¹H) and carbons (¹³C) in maleic and fumaric acid are highly informative.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Olefinic Protons (δ, ppm) | Carboxylic Acid Protons (δ, ppm) |

| Maleic Acid | DMSO-d₆ | ~6.2-6.4 (singlet)[1] | Variable, broad |

| D₂O | ~6.2-6.4 (singlet)[1] | Not observed | |

| Fumaric Acid | DMSO-d₆ | ~6.5 (singlet) | Variable, broad |

| D₂O | ~6.5 (singlet) | Not observed |

Note: The two olefinic protons in maleic acid are chemically and magnetically equivalent, appearing as a single peak.[1] Similarly, the two olefinic protons in fumaric acid are equivalent and also present as a singlet. The chemical shift of the carboxylic acid protons is highly dependent on concentration, temperature, and solvent.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Olefinic Carbons (δ, ppm) | Carboxylic Carbons (δ, ppm) |

| Maleic Acid | DMSO-d₆ | ~130.0[1] | ~166.5[1] |

| Fumaric Acid | DMSO-d₆ | ~134.5 | ~165.5 |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

| Functional Group | Maleic Acid | Fumaric Acid |

| O-H stretch (carboxylic acid) | 3200-2500 (broad) | 3120-2500 (broad) |

| C=O stretch (carboxylic acid) | ~1707 | ~1680 |

| C=C stretch | ~1630 | ~1640 |

| C-O stretch | ~1220 | ~1290 |

| O-H bend | ~910 | ~980 (out-of-plane) |

Note: The position of the C=O stretching vibration can be influenced by hydrogen bonding. The broadness of the O-H stretch is characteristic of carboxylic acids due to hydrogen bonding.

Table 4: Key Raman Scattering Peaks (cm⁻¹)

| Functional Group | Maleic Acid | Fumaric Acid |

| C=O stretch | ~1700 | ~1687 |

| C=C stretch | ~1640 | ~1650 |

| Carboxylic acid deformation | ~850 | ~870 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Absorption Maxima (λ_max)

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) |

| Maleic Acid | Acidic Aqueous | ~210 | Variable |

| Fumaric Acid | Acidic Aqueous | ~208 | Variable |

Note: The λ_max can be influenced by the pH of the solution. Both isomers exhibit a π → π transition associated with the conjugated system.*

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of maleic and fumaric acid.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

Maleic acid and fumaric acid samples

-

Pipettes and vials

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the acid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Vortex the vial until the sample is completely dissolved.

-

Using a pipette with a cotton or glass wool plug, filter the solution into a clean NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Load a standard proton acquisition experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time (typically 1-5 seconds for small molecules).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Load a standard carbon acquisition experiment with proton decoupling.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a 30-45° pulse angle to reduce the relaxation delay.

-

Set a short relaxation delay (e.g., 1-2 seconds).

-

Acquire a larger number of scans due to the low natural abundance of ¹³C (typically several hundred to thousands).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of solid maleic or fumaric acid.

Materials:

-

FT-IR spectrometer

-

Hydraulic press with a pellet die

-

Agate mortar and pestle

-

Spectroscopy grade potassium bromide (KBr), dried

-

Maleic acid and fumaric acid samples

-

Spatula and weighing paper

Procedure:

-

Sample Preparation:

-

Dry the KBr powder in an oven at ~110°C for several hours and store it in a desiccator.

-

Place approximately 1-2 mg of the acid sample and 100-200 mg of dry KBr into an agate mortar.

-

Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer the powder into the pellet die.

-

-

Pellet Formation:

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully release the pressure and retrieve the KBr pellet from the die.

-

-

Data Acquisition:

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

-

Raman Spectroscopy

Objective: To obtain a Raman spectrum of solid maleic or fumaric acid.

Materials:

-

Raman spectrometer with a laser excitation source (e.g., 785 nm)

-

Microscope for sample focusing

-

Maleic acid and fumaric acid samples (as crystalline powder)

-

Glass slide or sample holder

Procedure:

-

Sample Preparation:

-

Place a small amount of the crystalline powder of the acid onto a clean glass slide or the appropriate sample holder.

-

-

Instrument Setup and Data Acquisition:

-

Place the sample under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample.

-

Set the laser power to a level that provides a good signal without causing sample degradation.

-

Set the acquisition time and the number of accumulations to achieve a satisfactory signal-to-noise ratio.

-

Collect the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).

-

The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of maleic and fumaric acid in solution.

Materials:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (e.g., 1 cm path length)

-

Solvent (e.g., dilute acidic water, ethanol)

-

Maleic acid and fumaric acid samples

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the acid in the chosen solvent with a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a series of solutions with decreasing concentrations.

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse a second cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the absorbance of the sample over the desired wavelength range (e.g., 190-400 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described in this guide.

Caption: General workflows for spectroscopic analysis.

Conclusion

The distinct spectroscopic data for maleic acid and fumaric acid presented in this guide serve as a valuable resource for their unambiguous identification and characterization. The differences in their NMR chemical shifts, vibrational frequencies, and, to a lesser extent, their UV-Vis absorption, are direct consequences of their cis and trans geometries. By following the detailed experimental protocols provided, researchers, scientists, and drug development professionals can reliably obtain high-quality spectroscopic data, ensuring the accuracy and integrity of their work. The provided workflows offer a clear visual representation of the steps involved in each analytical technique, further aiding in the practical application of these methods.

References

The Decisive Role of Stereochemistry: A Technical Guide to the Solubility Differences Between Maleic and Fumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic acid and fumaric acid, the simplest unsaturated dicarboxylic acids, are geometric isomers ((Z)- and (E)-butenedioic acid, respectively) that exhibit profoundly different physicochemical properties despite sharing the same molecular formula (C₄H₄O₄). A striking divergence is observed in their aqueous solubility, with maleic acid being approximately 100 times more soluble than fumaric acid at room temperature. This technical guide provides an in-depth analysis of the molecular and crystallographic factors governing this significant solubility differential. We will explore the roles of intramolecular versus intermolecular hydrogen bonding, molecular polarity, and crystal lattice energy. Furthermore, this guide furnishes detailed experimental protocols for solubility determination and presents quantitative data in a comparative format to serve as a practical resource for laboratory professionals.

Core Physicochemical and Structural Differences

The fundamental distinction between maleic and fumaric acid lies in their stereochemistry. Maleic acid is the cis isomer, with both carboxylic acid groups located on the same side of the carbon-carbon double bond. In contrast, fumaric acid is the trans isomer, with the carboxyl groups on opposite sides.[1] This geometric constraint is the primary determinant of their differing physical properties.[2]

-

Molecular Polarity: The cis configuration of maleic acid results in a net molecular dipole moment, rendering it a polar molecule. The symmetrical, trans arrangement in fumaric acid causes the individual bond dipoles of the carboxyl groups to cancel each other out, resulting in a nonpolar molecule.[3]

-

Melting Point: Fumaric acid has a significantly higher melting point (287 °C) compared to maleic acid (135 °C). This disparity is a direct indicator of the stronger intermolecular forces present in the solid state of fumaric acid.

Quantitative Solubility Data

The difference in solubility is most pronounced in water but is also evident across various organic solvents. The following tables summarize the available quantitative data.

Table 1: Solubility in Water at Various Temperatures

| Temperature (°C) | Maleic Acid Solubility (g / 100 g H₂O) | Fumaric Acid Solubility (g / 100 g H₂O) |

| 20 | 47.88[4] | - |

| 25 | - | 0.63[5] |

| 40 | - | 1.07 |

| 60 | - | 2.40 |

| 100 | 392.6 | 9.80 |

Table 2: Solubility in Various Organic Solvents

| Solvent | Maleic Acid Solubility | Fumaric Acid Solubility |

| n-Butanol | High | Soluble |

| Ethanol | - | Soluble |

| Ethyl Methyl Ketone | Moderate-High | - |

| Methyl Isobutyl Ketone | Moderate | - |

| Ethyl Acetate | Moderate-Low | Low (≈ Water) |

| Acetone | - | Slightly Soluble |

| Diethyl Ether | - | Slightly Soluble |

| Toluene | Low | - |

| Benzene | - | Insoluble |

| Carbon Tetrachloride | - | Insoluble |

The Molecular Basis for Solubility Differences

The vast disparity in solubility can be attributed to a combination of factors stemming from the molecules' geometric isomerism, primarily the nature of their hydrogen bonding and the resulting crystal lattice energy.

Intramolecular vs. Intermolecular Hydrogen Bonding

The proximity of the two carboxylic acid groups in maleic acid allows for the formation of a strong intramolecular hydrogen bond . This internal bonding satisfies some of the hydrogen bonding potential of the molecule within itself.

In contrast, the distant carboxyl groups in fumaric acid make intramolecular hydrogen bonding impossible. Consequently, all of its hydrogen bonding potential is directed outwards, leading to the formation of extensive and powerful intermolecular hydrogen bonds with neighboring fumaric acid molecules.

Impact on Crystal Lattice Energy

The dissolution of a solid is a two-step process: first, the crystal lattice must be broken apart, and second, the individual molecules must be solvated by the solvent. The energy required to break apart the crystal is known as the crystal lattice energy .

-

Fumaric Acid: The strong, extensive network of intermolecular hydrogen bonds in fumaric acid creates a highly stable, tightly packed, and ordered crystal structure. This results in a very high crystal lattice energy. A significant amount of energy is required to overcome these intermolecular forces and break down the crystal, which contributes to its low solubility. The high melting point of fumaric acid is a testament to this high lattice energy.

-

Maleic Acid: Because maleic acid's hydrogen bonding capacity is partially satisfied internally, the intermolecular forces holding the crystal together are significantly weaker. This leads to a less stable crystal lattice with a much lower lattice energy. Less energy is required to break the crystal apart, facilitating the dissolution process.

The logical progression from molecular structure to solubility is visualized in the diagram below.

Experimental Protocols for Solubility Determination

The definitive method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.

Principle

An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solid. The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved solute is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Test Compounds: Maleic Acid, Fumaric Acid (solid, high purity)

-

Solvents: Deionized Water, Ethanol, etc.

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid acid (e.g., 20-50 mg, ensuring solid is visible after equilibration) to a glass vial.

-

Pipette a precise volume of the desired solvent (e.g., 2-5 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. Time to equilibrium should be confirmed by measuring concentration at sequential time points (e.g., 24, 48, 72 hours) until the value plateaus.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand briefly for large particles to settle.

-

To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the acid of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Multiply the result by the dilution factor to determine the final solubility of the acid in the solvent. Report the result in units such as mg/mL or mol/L.

-

The following diagram illustrates the workflow for this experimental protocol.

Conclusion

The dramatic difference in solubility between maleic and fumaric acid is a classic illustration of how stereochemistry dictates macroscopic physical properties. The cis geometry of maleic acid facilitates intramolecular hydrogen bonding, leading to weaker intermolecular forces, lower crystal lattice energy, and higher polarity, all of which favor dissolution in polar solvents like water. Conversely, the trans geometry of fumaric acid prevents intramolecular bonding, promoting the formation of a highly stable crystal lattice through extensive intermolecular hydrogen bonds, which significantly hinders its solubility. For professionals in drug development, understanding these fundamental principles is crucial for predicting and manipulating the solubility of active pharmaceutical ingredients, a key factor in formulation and bioavailability.

References

Thermodynamic stability of fumaric acid compared to maleic acid

An In-depth Technical Guide to the Thermodynamic Stability of Fumaric Acid Compared to Maleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of fumaric acid versus its cis-isomer, maleic acid. Understanding the relative stabilities of these dicarboxylic acids is crucial in various fields, including pharmaceuticals, polymer science, and food chemistry, where they are used as excipients, monomers, and acidulants. This document presents quantitative thermodynamic data, detailed experimental protocols for their determination, and logical diagrams to illustrate the core concepts.

Core Concepts: Isomerism and Thermodynamic Stability

Fumaric acid and maleic acid are geometric isomers of butenedioic acid (C₄H₄O₄), differing in the spatial arrangement of their carboxyl groups around the carbon-carbon double bond. Fumaric acid is the trans isomer, with the carboxyl groups on opposite sides, while maleic acid is the cis isomer, with the carboxyl groups on the same side. This structural difference leads to significant variations in their physical and chemical properties, most notably their thermodynamic stability.

Thermodynamic stability refers to the energy state of a system. A more stable compound has a lower internal energy. The difference in stability between isomers can be quantified by comparing their standard enthalpies of formation, combustion, or hydrogenation.

Quantitative Thermodynamic Data

The greater thermodynamic stability of fumaric acid compared to maleic acid is well-established and can be quantified through several key parameters. The following tables summarize the critical thermodynamic data for these two isomers.

Table 1: Heats of Combustion (ΔH°c)

The heat of combustion is the enthalpy change when one mole of a substance is completely burned in excess oxygen. A more negative heat of combustion indicates a higher energy content and thus lower stability.

| Compound | Chemical Formula | Isomer | Heat of Combustion (kJ/mol) | Heat of Combustion (kcal/mol) |

| Maleic Acid | C₄H₄O₄ | cis | -1355 to -1359.2[1][2][3][4] | ~ -323.9 to -324.8 |

| Fumaric Acid | C₄H₄O₄ | trans | -1336.0[2] | ~ -319.3 |

| Difference | ~19 to 23.2 | ~4.5 to 5.5 |

Note: The difference in the heat of combustion directly reflects the difference in the stability of the two isomers.

Table 2: Heats of Hydrogenation (ΔH°hydrog)

The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound. Both maleic and fumaric acid hydrogenate to form succinic acid. A more exothermic (more negative) heat of hydrogenation indicates a less stable starting molecule.

| Reaction | Heat of Hydrogenation (kcal/mol) |

| Maleic Acid + H₂ → Succinic Acid | -36.21 to -36.61 |

| Fumaric Acid + H₂ → Succinic Acid | -30.78 to -31.15 |